![molecular formula C18H23N3O2S B2961052 1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine CAS No. 339017-06-0](/img/structure/B2961052.png)
1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine
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Overview
Description
The compound “1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine” is a complex organic molecule that likely contains a piperazine ring, a benzenesulfonyl group, and a pyridinyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonyl compounds are generally prepared by the reaction of benzene with chlorosulfonic acid . Piperazine rings can be formed through several methods, including the reaction of ethylene diamine with a dicarbonyl compound .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific conditions and reactants present. Benzenesulfonyl compounds are known to react with compounds containing reactive N-H and O-H bonds . Piperazine rings can participate in various reactions, including acylation, alkylation, and sulfonation .
Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
Compounds with structures based on the benzenesulfonylguanidine scaffold, modified by pharmacophores such as 4-methylpiperazine, have been designed and synthesized. These compounds have shown significant antiproliferative activity against various human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). The modifications aim to inhibit the growth of these cancer cells, with certain derivatives demonstrating potent growth inhibition properties (Pogorzelska, Sławiński, Kawiak, & Jasińska, 2017).
Synthesis and Structural Characterization
New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized, displaying diverse structural features and potential for further chemical modifications. These compounds have been structurally characterized, revealing their potential as intermediates for further chemical reactions and potential applications in materials science or as precursors for biologically active molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Vibrational Frequencies and Visible Spectra Analysis
Detailed analyses of the vibrational frequencies and visible spectra of derivatives from cyclic amines, including 4-methylpiperazine, have been conducted. These studies provide insights into the electronic structure and potential applications of these compounds in materials science, including their photophysical properties (Dabbagh, Teimouri, Chermahini, & Shiasi, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin F . Cathepsin F is a cysteine protease involved in protein degradation and processing .
Mode of Action
This interaction could lead to changes in cellular processes or pathways .
Biochemical Pathways
Given its potential interaction with cathepsin f, it could influence pathways related to protein degradation and processing .
Result of Action
Based on its potential interaction with cathepsin f, it could influence cellular processes related to protein degradation and processing .
Future Directions
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-13-15(2)19-18(21-11-9-20(3)10-12-21)17(14)24(22,23)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJMRAERPSEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine |
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